Semapimod 4HCl -

Semapimod 4HCl

Catalog Number: EVT-10946878
CAS Number:
Molecular Formula: C34H56Cl4N18O2
Molecular Weight: 890.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Semapimod tetrahydrochloride, previously known as CNI-1493, is an investigational compound with significant anti-inflammatory, immunomodulatory, and antiviral properties. It has been primarily studied for its potential in treating various inflammatory conditions, including Crohn's disease and pancreatitis. Semapimod functions by inhibiting the p38 mitogen-activated protein kinase pathway and modulating cytokine production, which plays a crucial role in inflammatory responses .

Source and Classification

Semapimod was initially developed at the Picower Institute for Medical Research and is now licensed to Cytokine PharmaSciences. It falls under the category of synthetic guanylhydrazone compounds and is classified as a mitogen-activated protein kinase inhibitor . The molecular formula for semapimod is C34H56Cl4N18O2, with a molecular weight of approximately 890.75 g/mol .

Synthesis Analysis

The synthesis of semapimod involves several steps:

  1. Starting Materials: The process begins with 3,5-diacetylaniline and sebacoyl chloride.
  2. Reaction Conditions: These compounds are reacted in the presence of pyridine to form a tetraketone.
  3. Final Steps: The tetraketone is then reacted with aminoguanidine hydrochloride to yield semapimod .

Technical details include the use of thin-layer chromatography for monitoring reaction progress and purity checks, as well as elemental microanalysis to confirm the composition of the final product .

Chemical Reactions Analysis

Semapimod undergoes several notable chemical reactions:

  1. Inhibition of Cytokine Production: It inhibits tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) production by blocking specific signaling pathways.
  2. p38 Mitogen-Activated Protein Kinase Inhibition: Semapimod acts as an inhibitor of p38 MAP kinase, which is crucial in regulating inflammatory responses .
  3. Mechanism of Action: The compound also desensitizes cells to lipopolysaccharide (LPS), affecting the immune response during inflammation .
Mechanism of Action

The primary mechanism of action for semapimod involves:

  • Inhibition of Nitric Oxide Synthesis: Initially developed to inhibit nitric oxide synthesis by macrophages, it was found that semapimod suppresses inflammatory responses at lower concentrations than required for arginine uptake inhibition.
  • Stimulation of Vagus Nerve: Recent findings suggest that its anti-inflammatory effects are mediated through stimulation of the vagus nerve, activating the cholinergic anti-inflammatory pathway .

This dual action highlights semapimod's potential in modulating both local and systemic inflammatory processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Semapimod is typically presented as a crystalline solid.
  • Solubility: It exhibits solubility in various organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: The compound's stability can be affected by environmental factors such as temperature and pH.
  • Reactivity: Semapimod reacts with various biological targets, particularly those involved in inflammatory signaling pathways.

Relevant data include its pharmacokinetic profile, which indicates effective plasma concentrations at dosages used during clinical trials .

Applications

Semapimod has been explored for various scientific applications:

  1. Inflammatory Diseases: Investigated for treating conditions like Crohn's disease and pancreatitis, showing promise in clinical trials for reducing inflammation without significant adverse effects .
  2. Cancer Therapy Support: In preclinical studies, it has been shown to modulate cytokine responses during cancer treatments, potentially allowing higher doses of anticancer agents like interleukin-2 without increasing toxicity .
  3. Autoimmune Disorders: Ongoing research aims to evaluate its efficacy in managing autoimmune conditions through its immunomodulatory effects .
Mechanistic Insights into Semapimod 4HCl Immunomodulatory Activity

Inhibition of Toll-like Receptor Signaling Pathways

Semapimod 4HCl exerts profound immunosuppressive effects through targeted disruption of Toll-like receptor signaling cascades, primarily via molecular chaperone interference and adapter protein modulation.

TLR4 Desensitization via gp96 Chaperone Interaction

Semapimod 4HCl directly targets the endoplasmic reticulum-resident chaperone protein gp96 (glucose-regulated protein 96), a member of the heat shock protein 90 family essential for proper folding and maturation of Toll-like receptors. Biochemical studies demonstrate that Semapimod 4HCl inhibits both ATP-binding and ATPase activities of gp96 with high potency (in vitro IC50 ≈ 0.2-0.4 μM) [1] [5]. This inhibition occurs through direct interaction with gp96's nucleotide-binding domain, as confirmed by ATP-desthiobiotin pull-down assays coupled with mass spectroscopy identification [1]. The pharmacological consequence is impaired TLR biogenesis, evidenced by perinuclear accumulation of TLR4 and TLR9 following prolonged Semapimod 4HCl exposure [1]. This molecular sequestration prevents proper TLR trafficking to cell surfaces, effectively desensitizing cells to lipopolysaccharide stimulation at concentrations below 5 μg/ml [1] [5]. The compound's rapid action kinetics (effective within minutes when co-administered with lipopolysaccharide) suggests gp96 participates in high-affinity sensing of Toll-like receptor ligands beyond its established chaperone function [5].

Table 1: Molecular Interactions Between Semapimod 4HCl and gp96

Interaction ParameterEffect of Semapimod 4HClFunctional Consequence
ATP-binding affinityInhibited (IC50≈0.2μM)Impaired nucleotide cycling
ATPase activitySuppressed (IC50≈0.4μM)Reduced chaperone function
TLR4 folding efficiencySignificantly decreasedER retention of TLR4
LPS sensitivity thresholdIncreased ≥5μg/mlCellular desensitization

Suppression of MyD88 Adapter Recruitment in Early TLR Activation

Semapimod 4HCl disrupts the earliest events in Toll-like receptor 4 signaling by preventing the cell surface recruitment of the myeloid differentiation primary response 88 adapter protein [1]. Confocal microscopy studies in rat intestinal epithelioid cells reveal that Semapimod 4HCl blocks the assembly of the Toll-like receptor 4-myeloid differentiation primary response 88 complex within minutes of lipopolysaccharide stimulation [1]. This rapid inhibition occurs upstream of nuclear factor kappa-light-chain-enhancer of activated B cells activation and precedes downstream signaling events. The blockade of myeloid differentiation primary response 88 recruitment provides a mechanistic explanation for Semapimod 4HCl's instantaneous suppression of lipopolysaccharide-induced p38 mitogen-activated protein kinase phosphorylation and cyclooxygenase-2 induction [1] [5]. Importantly, this effect is specific to Toll-like receptor ligands, as Semapimod 4HCl does not inhibit signaling initiated by interleukin-1β or cellular stresses, highlighting its selective action on Toll-like receptor-dependent pathways [1].

Modulation of Proinflammatory Cytokine Synthesis

Semapimod 4HCl demonstrates multimodal regulation of inflammatory mediators, operating at both transcriptional and post-translational levels to suppress cytokine storms.

Transcriptional Regulation of Tumor Necrosis Factor Alpha, Interleukin-1 Beta, and Interleukin-6

At nanomolar concentrations, Semapimod 4HCl significantly suppresses messenger RNA expression and protein secretion of key proinflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 in activated macrophages [2] [4]. This inhibition occurs through disruption of nuclear factor kappa-light-chain-enhancer of activated B cells translocation and mitogen-activated protein kinase signaling, both essential for cytokine gene transcription [2] [7]. In intestinal epithelial models, Semapimod 4HCl prevents lipopolysaccharide-induced cyclooxygenase-2 upregulation by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells pathway while leaving stress-activated pathways unaffected [1]. The compound's tetravalent guanylhydrazone structure facilitates interaction with multiple signaling nodes, enabling broad-spectrum cytokine suppression at concentrations approximately 10-fold lower than required for its original identified mechanism (arginine uptake inhibition) [2] [7]. This potency advantage underlies its therapeutic potential in cytokine-driven pathologies.

Table 2: Cytokine Modulation by Semapimod 4HCl in Experimental Models

Cytokine/MediatorCell Type/ModelReported InhibitionMechanistic Basis
Tumor necrosis factor alphaHuman macrophages>70% reductionImpaired translation efficiency
Interleukin-6Murine endotoxemia modelSignificant decreaseNuclear factor kappa B suppression
Cyclooxygenase-2Rat intestinal cells (IEC-6)Complete blockadeToll-like receptor 4 pathway blockade
Nitric oxideActivated macrophagesConcentration-dependentInducible nitric oxide synthase downregulation

Post-Translational Control of Nitric Oxide Production

Semapimod 4HCl exhibits dual-phase inhibition of nitric oxide synthesis in macrophages. Initially identified as an inhibitor of arginine transport (the rate-limiting step for nitric oxide synthase substrate availability), subsequent research revealed more potent effects on inducible nitric oxide synthase expression [2] [7]. The compound suppresses inducible nitric oxide synthase at both transcriptional and post-transcriptional levels, with complete elimination of nitric oxide production observed in ex vivo tunica muscularis models [4]. This occurs through mitogen-activated protein kinase-dependent pathways rather than direct arginine deprivation, as significant nitric oxide suppression occurs at Semapimod 4HCl concentrations insufficient to inhibit arginine uptake [2] [7]. The compound's guanylhydrazone moieties may facilitate interactions with translational machinery, as evidenced by its suppression of tumor necrosis factor alpha production through reduced translation efficiency rather than messenger RNA stability [7].

Cross-Talk Between Mitogen-Activated Protein Kinase Inhibition and Innate Immune Response

The immunomodulatory actions of Semapimod 4HCl are intrinsically linked to its regulation of mitogen-activated protein kinase signaling networks that interface with innate immunity.

p38 Mitogen-Activated Protein Kinase Phosphorylation Blockade

Semapimod 4HCl potently inhibits activating phosphorylation of p38 mitogen-activated protein kinase in response to inflammatory stimuli including lipopolysaccharide and cytokines [2] [5]. In rat intestinal epithelioid cells, Semapimod 4HCl prevents lipopolysaccharide-induced p38 phosphorylation without directly inhibiting the kinase itself [1] [5]. This upstream modulation occurs through Semapimod 4HCl's actions on Toll-like receptor signaling and molecular chaperones rather than direct kinase interaction. The resulting suppression of p38 activity attenuates downstream inflammatory responses, including cyclooxygenase-2 induction and proinflammatory cytokine production [1]. Importantly, this inhibition is pathway-specific, as Semapimod 4HCl does not affect p38 phosphorylation triggered by interleukin-1β or environmental stresses, highlighting its selective action on innate immune signaling nodes [5].

c-Raf and Extracellular Signal-Regulated Kinase/c-Jun N-Terminal Kinase Pathway Attenuation

Beyond p38 mitogen-activated protein kinase, Semapimod 4HCl directly inhibits c-Raf (a mitogen-activated protein kinase kinase kinase upstream of extracellular signal-regulated kinase) and attenuates both extracellular signal-regulated kinase and c-Jun N-terminal kinase activation [1] [6]. This broad-spectrum mitogen-activated protein kinase suppression was initially attributed to upstream kinase inhibition, though recent evidence suggests Semapimod 4HCl may interact with multiple signaling molecules [6]. In macrophage models, Semapimod 4HCl impairs phosphorylation of mitogen-activated protein kinase kinases including mitogen-activated protein kinase/extracellular signal-regulated kinase kinase 1/2, mitogen-activated protein kinase kinase 4, and mitogen-activated protein kinase kinase 3/6 [6]. This multikinase inhibitory profile distinguishes Semapimod 4HCl from selective p38 inhibitors and explains its efficacy across diverse inflammatory conditions, including experimental autoimmune encephalomyelitis and collagen-induced arthritis where extracellular signal-regulated kinase and c-Jun N-terminal kinase pathways contribute significantly to pathogenesis [6].

Table 3: Mitogen-Activated Protein Kinase Pathway Modulation by Semapimod 4HCl

Signaling ComponentEffect of Semapimod 4HClDownstream Consequences
p38 phosphorylationInhibited (TLR-dependent only)Reduced COX-2 and cytokine production
c-Raf kinase activityDirect inhibitionSuppressed ERK pathway activation
MKK3/6 phosphorylationImpairedBlocked p38 activation
MKK4 activationAttenuatedInhibited JNK signaling
ERK/JNK phosphorylationSignificantly reducedDecreased proinflammatory transcription

Cholinergic Anti-Inflammatory Pathway Activation

Semapimod 4HCl engages neuroimmunological circuits through stimulation of the vagus nerve, establishing a systemic anti-inflammatory mechanism complementary to its cellular actions [2] [8]. Intracranial administration studies reveal that Semapimod 4HCl potently activates the cholinergic anti-inflammatory pathway, which transmits signals via the vagus nerve to suppress peripheral inflammation [2] [8]. This neural circuit modulates innate immune responses through acetylcholine release in reticuloendothelial organs, leading to α7 nicotinic acetylcholine receptor-dependent inhibition of macrophage tumor necrosis factor alpha production [8]. The central administration route proves substantially more potent than peripheral delivery for achieving anti-inflammatory effects, suggesting direct central nervous system engagement [8]. This mechanism provides the physiological basis for Semapimod 4HCl's efficacy in disseminated inflammatory conditions, where localized administration would be impractical. The cholinergic pathway activation represents a systems-level immunomodulatory mechanism that integrates with Semapimod 4HCl's molecular actions on mitogen-activated protein kinase and cytokine pathways, creating a multimodal therapeutic approach [2] [8].

Properties

Product Name

Semapimod 4HCl

IUPAC Name

N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride

Molecular Formula

C34H56Cl4N18O2

Molecular Weight

890.7 g/mol

InChI

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H

InChI Key

MAHASPGBAIQZLY-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.